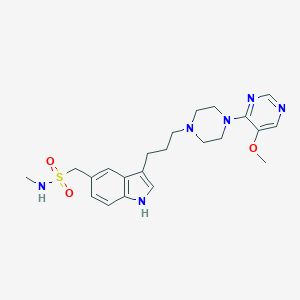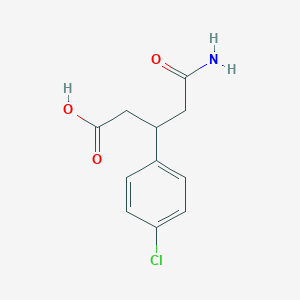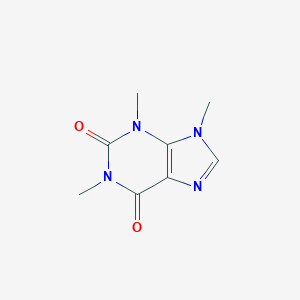
3-氯亚胺二苄基
描述
3-Chloroiminodibenzyl is an organic compound with the molecular formula C14H12ClN. It is a derivative of iminodibenzyl, characterized by the presence of a chlorine atom at the third position of the dibenzazepine ring system. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
科学研究应用
3-Chloroiminodibenzyl is a versatile compound with applications in various scientific fields:
准备方法
Synthetic Routes and Reaction Conditions: 3-Chloroiminodibenzyl can be synthesized through several methods. One common approach involves the N-arylation of iminodibenzyl derivatives using unactivated aryl halides under mild conditions. This process can be catalyzed by copper or nickel-based catalytic systems . Another method involves the cyclization of amines and anilines, although this approach may require harsh reaction conditions and has limitations in terms of substrate availability .
Industrial Production Methods: Industrial production of 3-Chloroiminodibenzyl typically involves the use of aryl halides as arylating agents due to their wide availability and low cost. The process is often catalyzed by palladium or copper catalysts, providing a practical and efficient route to the desired product .
化学反应分析
Types of Reactions: 3-Chloroiminodibenzyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into its reduced forms, such as amines.
Substitution: The chlorine atom in 3-Chloroiminodibenzyl can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
作用机制
The mechanism of action of 3-Chloroiminodibenzyl involves its interaction with various molecular targets and pathways. As a metabolite of desipramine and clomipramine, it may influence neurotransmitter levels in the brain by inhibiting the reuptake of norepinephrine and serotonin . This action can lead to increased levels of these neurotransmitters, contributing to its antidepressant effects.
相似化合物的比较
Desipramine: A tricyclic antidepressant with a similar dibenzazepine structure.
Clomipramine: Another tricyclic antidepressant, closely related to 3-Chloroiminodibenzyl.
Iminodibenzyl: The parent compound from which 3-Chloroiminodibenzyl is derived.
Uniqueness: 3-Chloroiminodibenzyl is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. This structural modification can enhance its pharmacological properties compared to its parent compound, iminodibenzyl .
属性
IUPAC Name |
2-chloro-6,11-dihydro-5H-benzo[b][1]benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)16-14(11)9-12/h1-4,7-9,16H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUXTOYYIDFXRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC3=C1C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186595 | |
| Record name | 3-Chloroiminodibenzyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47195334 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
32943-25-2 | |
| Record name | 3-Chloroiminodibenzyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32943-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloroiminodibenzyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032943252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloroiminodibenzyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-10,11-dihydro-5H-dibenz[b,f]azepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.623 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CHLOROIMINODIBENZYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0514QW7D2I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 3-Chloroiminodibenzyl in analytical chemistry?
A: 3-Chloroiminodibenzyl (Cl-IDB) serves as a sensitive and selective spectrophotometric reagent for determining trace amounts of various metal ions. Specifically, it has been successfully employed in the determination of mercury(II), nickel(II), copper(II), cobalt(II) [], and cerium(IV) [] in various matrices like industrial effluents, soil samples, and industrial sludge. Cl-IDB achieves this by participating in oxidative electrophilic coupling reactions with metal ions in the presence of reagents like 3-methyl-2-benzothiazoline hydrazone hydrochloride hydrate (MBTH) or 4-aminoantipyrine (AAP) [, ]. This reaction results in the formation of colored complexes detectable through spectrophotometry.
Q2: How does the structure of 3-Chloroiminodibenzyl relate to its reactivity in analytical applications?
A: While the provided research doesn't delve deeply into the specific structure-activity relationship of 3-Chloroiminodibenzyl, it highlights its role as an electrophilic coupling reagent [, ]. This suggests that the electron-withdrawing chlorine atom at the 3-position of the iminodibenzyl structure likely enhances its electrophilicity. This enhanced electrophilicity allows it to react readily with electron-rich species like the reduced forms of MBTH or AAP after they have interacted with metal ions, leading to the formation of colored complexes detectable by spectrophotometry.
Q3: Can you describe a specific example of how 3-Chloroiminodibenzyl is used in pharmaceutical analysis?
A: Research indicates that 3-Chloroiminodibenzyl can be used to determine the concentration of pharmaceuticals containing aromatic primary amino groups []. For instance, it has been successfully employed in analyzing cisapride, metoclopramide hydrochloride, sulphadoxine, and sulphamethoxazole []. The method involves diazotizing these drugs and reacting them with Cl-IDB in a hydrochloric acid medium. This reaction yields colored products measurable with spectrophotometry, allowing for accurate quantification of these pharmaceuticals in various formulations.
Q4: Beyond its analytical applications, is 3-Chloroiminodibenzyl relevant to pharmaceutical synthesis?
A: Yes, 3-Chloroiminodibenzyl serves as a crucial starting material in the synthesis of clomipramine hydrochloride, a medication used to treat obsessive-compulsive disorder []. Additionally, researchers have synthesized potential metabolites of clomipramine, specifically 3‐chloro‐2‐hydroxyimipramine and 3‐chloro‐8‐hydroxyimipramine, using 3-Chloroiminodibenzyl as a precursor []. These synthetic pathways highlight the importance of 3-Chloroiminodibenzyl in medicinal chemistry research.
Q5: What analytical techniques are commonly employed to characterize and quantify 3-Chloroiminodibenzyl?
A: While the provided research focuses primarily on spectrophotometry for analyzing the colored complexes formed during metal ion detection [, ] and pharmaceutical analysis [], other analytical techniques could be relevant. These could include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B195662.png)









![10-Bromo-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B195695.png)

![(2S,3S,4S,5R)-6-(benzo[b][1]benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B195703.png)

